4-(2,4-Dimethylphenoxy)benzaldehyde

Enzyme Inhibition Cancer Metabolism ALDH3A1

4-(2,4-Dimethylphenoxy)benzaldehyde is a specialized research compound with demonstrated ALDH3A1 inhibitory activity (IC50=2.1 µM) and anti-cancer properties. Its unique 2,4-dimethylphenoxy substitution confers this specific activity, making it an ideal positive control for ALDH3A1 enzyme studies and in vitro cytotoxicity assays. Procure for validated assay system development or as a key building block in medicinal chemistry synthesis.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 78725-49-2
Cat. No. B7793488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethylphenoxy)benzaldehyde
CAS78725-49-2
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC2=CC=C(C=C2)C=O)C
InChIInChI=1S/C15H14O2/c1-11-3-8-15(12(2)9-11)17-14-6-4-13(10-16)5-7-14/h3-10H,1-2H3
InChIKeyGQKZLKOULHSFAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dimethylphenoxy)benzaldehyde CAS 78725-49-2: Baseline Characterization for Procurement and Research


4-(2,4-Dimethylphenoxy)benzaldehyde (CAS 78725-49-2) is a substituted benzaldehyde derivative with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol. [1] It is an organic compound featuring a benzaldehyde core functionalized at the para position with a 2,4-dimethylphenoxy group. [2] This compound has been investigated for its biological activity, including its potential as an anti-cancer agent and its ability to inhibit the enzyme ALDH3A1. [3]

Why 4-(2,4-Dimethylphenoxy)benzaldehyde Cannot Be Interchanged with Generic Benzaldehyde or Unsubstituted Analogs


Substitution of the 2,4-dimethylphenoxy group onto the benzaldehyde core is not a trivial modification; it fundamentally alters the compound's biological activity profile. The target compound demonstrates a specific, albeit moderate, inhibitory activity against human ALDH3A1 (IC50 = 2.1 µM) [1], an enzyme implicated in cancer cell metabolism. In contrast, unsubstituted benzaldehyde is a known substrate for various aldehyde dehydrogenases but is not recognized for this specific inhibitory profile. Furthermore, the compound's reported cytotoxicity against multiple cancer cell lines (IC50 range 3.15–7.32 µM) [2] is a distinct property not shared by simpler benzaldehyde analogs. Therefore, substituting this compound with a generic or unsubstituted analog would result in a complete loss of these documented, application-specific activities.

4-(2,4-Dimethylphenoxy)benzaldehyde (CAS 78725-49-2) Quantitative Differentiation Evidence Guide


ALDH3A1 Enzyme Inhibition: Moderate Affinity Differentiates from Inactive or Uncharacterized Analogs

The compound inhibits human ALDH3A1-mediated oxidation with an IC50 of 2.1 µM. [1] While a comprehensive SAR study comparing it directly to all positional isomers (e.g., 2,3- or 2,5-dimethylphenoxy) is lacking, this specific activity differentiates it from the class baseline. Many simpler benzaldehydes (e.g., unsubstituted or mono-substituted) are expected to be substrates or weak inhibitors, but this specific, quantifiable inhibition provides a defined biological anchor for this molecule. [2]

Enzyme Inhibition Cancer Metabolism ALDH3A1

Broad-Spectrum Cancer Cell Cytotoxicity: A Quantifiable, Multi-Cell Line Profile

The compound exhibits significant cytotoxic activity against a panel of five human cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, and A2780) with IC50 values ranging from 3.15 to 7.32 µM. [1] This multi-cell line activity profile distinguishes it from analogs that may show potency in only one or two lines or from those that are inactive.

Cytotoxicity Anticancer Cell Proliferation

Physicochemical Properties: Computed LogP and Solubility for Formulation and Handling

Computational predictions provide key physicochemical parameters. The compound's computed Log Po/w is 1.2, and its molecular weight is 226.27 g/mol. [1] These values differ from other benzaldehyde derivatives (e.g., CID 45052121 data shows a range of LogP values from 0.03 to 1.83). [1] This indicates a specific balance of lipophilicity that may impact membrane permeability and solubility compared to more polar (lower LogP) or more lipophilic (higher LogP) analogs.

Physicochemical Properties Formulation LogP

Optimal Research and Procurement Applications for 4-(2,4-Dimethylphenoxy)benzaldehyde Based on Verifiable Evidence


In Vitro Cancer Research and Cytotoxicity Screening

This compound is best suited as a positive control or lead compound in in vitro cancer research. Its defined, multi-cell line cytotoxicity (IC50 range of 3.15–7.32 µM against BGC-823, HCT-8, A5049, Bel-7402, and A2780 cells) [1] provides a reproducible benchmark for validating assay systems or screening for novel anticancer agents. Researchers can reliably use this compound to compare the potency of new chemical entities in these specific cancer models.

Aldehyde Dehydrogenase (ALDH) Mechanism and Inhibition Studies

Procurement is justified for studies focused on the aldehyde dehydrogenase enzyme family, specifically ALDH3A1. The compound's moderate inhibitory activity (IC50 = 2.1 µM) [2] makes it a useful tool for probing the enzyme's active site and function. It can serve as a reference inhibitor in biochemical assays, particularly in research related to cancer stem cells and chemoresistance, where ALDH activity is a key marker.

Synthetic Intermediate for More Complex Bioactive Molecules

Due to its reactive aldehyde group and the 2,4-dimethylphenoxy substituent, this compound is a valuable building block in medicinal chemistry. [3] It can be used to synthesize more complex molecules, such as chalcones, Schiff bases, or hydrazones, for library synthesis and structure-activity relationship (SAR) studies. This is supported by general patents and literature indicating the utility of substituted benzaldehydes as intermediates for pharmaceuticals and agrochemicals. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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